2-(2-(2-BROMOPHENOXY)ETHYL)ISOINDOLINE-1,3-DIONE
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Overview
Description
2-(2-(2-Bromophenoxy)ethyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
The synthesis of 2-(2-(2-Bromophenoxy)ethyl)isoindoline-1,3-dione typically involves the reaction of 2-bromophenol with ethylene oxide to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with phthalic anhydride under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
2-(2-(2-Bromophenoxy)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-(2-Bromophenoxy)ethyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Materials Science: The compound is used in the development of new materials with specific properties, such as photochromic materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-Bromophenoxy)ethyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound binds to these receptors and modulates their activity, which can lead to various pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 2-(2-(2-Bromophenoxy)ethyl)isoindoline-1,3-dione include other isoindoline derivatives such as:
2-(2-Bromoethyl)isoindoline-1,3-dione: This compound has a similar structure but lacks the phenoxy group.
N-Substituted isoindoline-1,3-diones: These compounds have various substituents on the nitrogen atom, which can alter their biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoindoline derivatives .
Properties
IUPAC Name |
2-[2-(2-bromophenoxy)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-13-7-3-4-8-14(13)21-10-9-18-15(19)11-5-1-2-6-12(11)16(18)20/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXIPGOHRYWMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49822899 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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